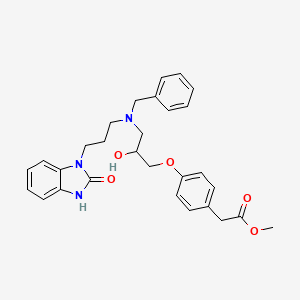
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities, making this compound of significant interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves multiple steps. The initial step typically includes the formation of the benzimidazole core, followed by the introduction of the propyl and benzylamino groups. The final step involves the esterification of the phenylacetate moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common to achieve high-purity final products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. This compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxatomide: A benzimidazole derivative with antihistaminic properties.
D2AAK4: A multitarget ligand of aminergic G protein-coupled receptors with potential antipsychotic activity.
Uniqueness
Methyl 4-(3-((3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)benzylamino)-2-hydroxypropoxy)phenylacetate is unique due to its specific structural features, which confer distinct biological activities. Its combination of benzimidazole, propyl, and benzylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .
Propiedades
Número CAS |
83918-74-5 |
|---|---|
Fórmula molecular |
C29H33N3O5 |
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
methyl 2-[4-[3-[benzyl-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]amino]-2-hydroxypropoxy]phenyl]acetate |
InChI |
InChI=1S/C29H33N3O5/c1-36-28(34)18-22-12-14-25(15-13-22)37-21-24(33)20-31(19-23-8-3-2-4-9-23)16-7-17-32-27-11-6-5-10-26(27)30-29(32)35/h2-6,8-15,24,33H,7,16-21H2,1H3,(H,30,35) |
Clave InChI |
NWMKNCIEMYYFLY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)OCC(CN(CCCN2C3=CC=CC=C3NC2=O)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


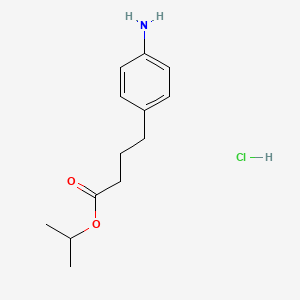
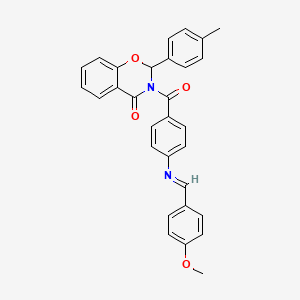
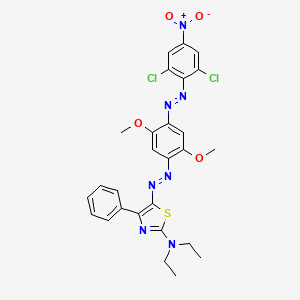

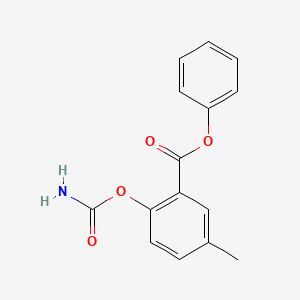
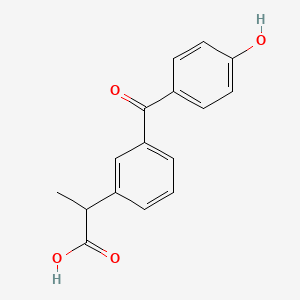
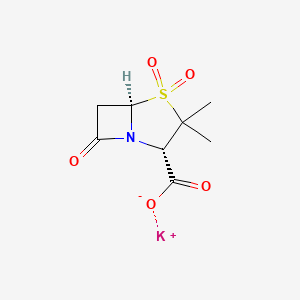
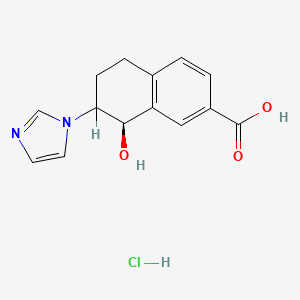



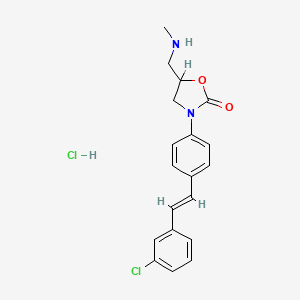
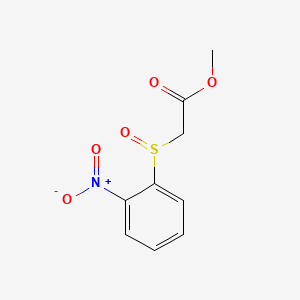
![5-Deoxy-5-[(3,4-dimethylphenyl)amino]-D-ribitol](/img/structure/B12706586.png)
